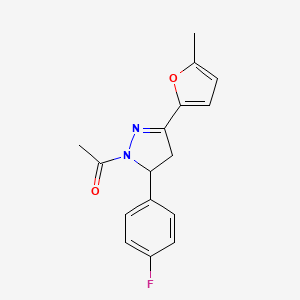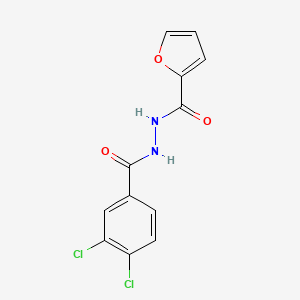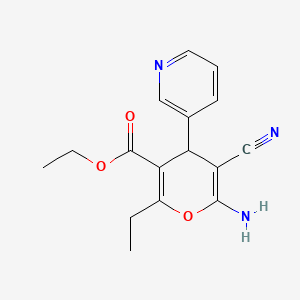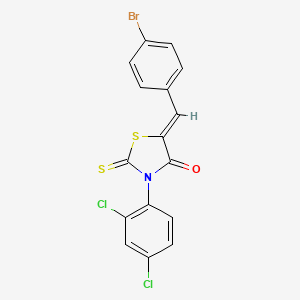
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate, also known as Irgastab FS 042, is a synthetic antioxidant that is widely used in various industries. It belongs to the class of hindered phenols and is known for its ability to prevent the degradation of polymers and plastics caused by heat, light, and oxygen.
Mecanismo De Acción
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves its ability to scavenge free radicals and inhibit oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues by stealing electrons from other molecules, leading to a chain reaction of damage. Antioxidants such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate can neutralize free radicals by donating an electron, thus breaking the chain reaction and preventing further damage.
Biochemical and Physiological Effects
Studies have shown that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate can provide various biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to have neuroprotective, cardioprotective, and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate in lab experiments include its stability, solubility, and low toxicity. It is also readily available and relatively inexpensive. However, its limitations include its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions, and its potential interference with some assays that rely on redox reactions.
Direcciones Futuras
There are many potential future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate. Some possible areas of investigation include its role in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, its potential as a radioprotective agent in cancer therapy, and its use in the development of new antioxidant and anti-inflammatory drugs. Other possible directions include the synthesis of new derivatives with improved properties and the development of new methods for its delivery and targeting.
Métodos De Síntesis
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with N-phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been used as a stabilizer in polymers, plastics, and coatings to prevent degradation caused by heat, light, and oxygen. It has also been used as an additive in lubricants, fuels, and rubber to improve their stability and performance. In addition, it has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-anilinoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)11-10-14-29-22(27)17-26-19-12-8-7-9-13-19/h7-9,12-13,15-16,26,28H,10-11,14,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWGVUMYPJPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)


![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5156390.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)


![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)